4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a heterocyclic compound that belongs to the class of oxazolidines. It is characterized by a spirocyclic structure, which includes a benzoyl group, an oxazolidine ring, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PhI(OAc)2, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or amines .
Scientific Research Applications
4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: A simpler analog without the benzoyl and carboxylic acid groups.
4-Benzoyl-1-oxa-4-azaspiro[4.5]decane: Lacks the carboxylic acid group, making it less polar and potentially altering its reactivity.
Uniqueness
4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of the benzoyl group enhances its potential interactions with biological targets, while the carboxylic acid group increases its solubility in aqueous environments .
Properties
IUPAC Name |
4-benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-14(12-7-3-1-4-8-12)17-13(15(19)20)11-21-16(17)9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVLNZYOGDJEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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